molecular formula C8H3BrF6S B6351632 3-Fluoro-4-(pentafluoroethylthio)bromobenzene CAS No. 1301739-36-5

3-Fluoro-4-(pentafluoroethylthio)bromobenzene

Cat. No.: B6351632
CAS No.: 1301739-36-5
M. Wt: 325.07 g/mol
InChI Key: QTFNDPNOGWWHCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene typically involves the reaction of 3-fluorobromobenzene with pentafluoroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pentafluoroethylthio)bromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

3-Fluoro-4-(pentafluoroethylthio)bromobenzene can be compared with other similar compounds, such as:

  • 3-Fluoro-4-(trifluoromethylthio)bromobenzene
  • 3-Fluoro-4-(difluoromethylthio)bromobenzene
  • 3-Fluoro-4-(methylthio)bromobenzene

These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6S/c9-4-1-2-6(5(10)3-4)16-8(14,15)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFNDPNOGWWHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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